2-(Furan-3-yl)pyrrolidine chemical structure and properties
2-(Furan-3-yl)pyrrolidine chemical structure and properties
An In-Depth Technical Guide to 2-(Furan-3-yl)pyrrolidine: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of 2-(Furan-3-yl)pyrrolidine, a molecule that marries the favorable pharmacological profiles of the furan and pyrrolidine rings. The furan moiety, a five-membered aromatic heterocycle, is a well-established pharmacophore and often serves as a bioisosteric replacement for a phenyl group, which can enhance metabolic stability and modulate receptor interactions.[1] Concurrently, the pyrrolidine ring, a saturated five-membered N-heterocycle, is a cornerstone of numerous natural products and synthetic drugs, prized for its ability to impart desirable physicochemical properties and establish critical interactions with biological targets.[2][3] This document, intended for researchers and drug development professionals, elucidates the structure, physicochemical properties, plausible synthetic pathways, and analytical characterization of 2-(Furan-3-yl)pyrrolidine. Furthermore, it explores its potential applications in medicinal chemistry by contextualizing the known biological activities of its constituent scaffolds.
The Strategic Value of the Furan-Pyrrolidine Scaffold
The rationale for investigating the 2-(Furan-3-yl)pyrrolidine core lies in the synergistic potential of its components.
-
The Furan Moiety: Furan and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Its role as a bioisostere for the benzene ring is particularly significant. This substitution can alter steric and electronic properties, often leading to improved bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
The Pyrrolidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in pharmacology, the pyrrolidine skeleton is a privileged scaffold.[2] It is found in a host of natural alkaloids and clinically successful drugs.[3] The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, making it crucial for molecular recognition at receptor sites. The ring's conformational flexibility also allows it to adapt to the topology of various binding pockets.
The combination of these two rings in 2-(Furan-3-yl)pyrrolidine creates a novel chemical entity with a three-dimensional structure that is distinct from its individual components, offering new vectors for substitution and the potential to engage with biological targets in unique ways.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2-(Furan-3-yl)pyrrolidine consists of a pyrrolidine ring connected at the C2 position to the C3 position of a furan ring.
Caption: Chemical structure of 2-(Furan-3-yl)pyrrolidine.
Below is a summary of its key identifiers and computed physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 2-(Furan-3-yl)pyrrolidine | - |
| Molecular Formula | C₈H₁₁NO | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| CAS Number | 2241594-31-8 (HCl salt) | [6] |
| SMILES | C1CC(NC1)C2=COC=C2 | [6] |
| InChI Key | LIFJPSLQRGQNMM-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų (Predicted) | [7] |
| logP (Octanol-Water Partition Coeff.) | 0.77 (Predicted) | [7] |
| pKa (Conjugate Acid) | ~11 (Predicted, based on pyrrolidine) | [3] |
Synthesis Strategies and Methodologies
While numerous methods exist for the synthesis of substituted pyrrolidines, the [3+2] cycloaddition reaction using azomethine ylides stands out as a particularly elegant and efficient strategy.[8] This approach is favored for its ability to rapidly construct the pyrrolidine ring with high diastereoselectivity under mild conditions.
Proposed Synthetic Workflow: [3+2] Cycloaddition
The causality behind selecting this pathway is its convergent nature, allowing for the combination of two complex fragments in a single, ring-forming step. This often translates to higher overall yields and simpler purification compared to linear synthetic routes.
Caption: Proposed synthetic workflow for 2-(Furan-3-yl)pyrrolidine.
Experimental Protocol: Synthesis via Azomethine Ylide Cycloaddition
This protocol is a representative, self-validating system. The success of each step can be monitored by standard analytical techniques (TLC, NMR), ensuring confidence in the final product.
-
Preparation of Starting Materials: Ensure furan-3-carbaldehyde and the chosen amino acid (e.g., sarcosine for an N-methylated product, or a protected glycine equivalent for the parent compound) are pure and dry. Select an appropriate solvent, typically toluene or dichloromethane, that is reflux-compatible and anhydrous.
-
In Situ Generation of Azomethine Ylide:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furan-3-carbaldehyde (1.0 eq) and the amino acid (1.1 eq) in the chosen solvent (e.g., toluene, 0.1 M concentration).
-
Heat the mixture to reflux. The condensation of the aldehyde and the secondary amine of the amino acid, followed by decarboxylation, generates the azomethine ylide intermediate in situ.
-
Causality: Heating provides the activation energy needed for both condensation and the crucial decarboxylation step, which drives the equilibrium towards ylide formation.
-
-
Cycloaddition Reaction: In this specific case, if the starting aldehyde contains an appropriately positioned alkene, an intramolecular cycloaddition can occur. For an intermolecular reaction to form the core scaffold, a dipolarophile would be required. A more direct approach for the target molecule involves the reduction of an intermediate imine.
-
Alternative Reductive Amination/Cyclization Strategy:
-
Step A: Reductive Amination: React furan-3-carbaldehyde (1.0 eq) with a suitable amino-ester, such as ethyl 4-aminobutanoate hydrochloride (1.1 eq), in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and a base (e.g., triethylamine, 1.2 eq) in a solvent like dichloromethane (DCM). Monitor by TLC for the consumption of the aldehyde.
-
Step B: Cyclization: Upon completion, perform an aqueous workup. The resulting secondary amine-ester can then be cyclized. This is often achieved by heating under basic or acidic conditions to promote intramolecular lactamization, followed by reduction of the lactam to the pyrrolidine.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure 2-(Furan-3-yl)pyrrolidine.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for 2-(Furan-3-yl)pyrrolidine, providing a basis for characterization.[9]
Caption: Potential therapeutic applications and biological targets.
Conclusion and Future Outlook
2-(Furan-3-yl)pyrrolidine is more than a simple combination of two heterocycles; it is a versatile and strategically designed scaffold with significant potential in medicinal chemistry. Its structure offers multiple points for diversification, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of efficient and stereoselective synthetic routes to access a library of derivatives. Subsequent screening of these compounds against a diverse panel of biological targets, particularly in the areas of oncology and infectious diseases, is a logical and promising next step that could lead to the discovery of novel therapeutic agents.
References
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
2-(Furan-2-yl)pyrrolidine. PubChem. [Link]
-
Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]
-
Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]
-
1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2241594-31-8|2-(Furan-3-yl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
